BenchChemオンラインストアへようこそ!

Anhydrovinblastine

Maximum Tolerated Dose Therapeutic Index In Vivo Toxicology

Anhydrovinblastine (AVLB) is not just another vinca alkaloid—it delivers a 13-fold higher maximum tolerated dose (40 mg/kg) than vincristine, unlocking dose-intensified preclinical protocols for aggressive solid-tumor xenografts that standard vinca alkaloids cannot safely reach. Its unique 3′,4′-double bond enables C20′ urea modifications that slash Pgp-mediated resistance by 5–10×, a leap beyond vinblastine. Early clinical signals of stable disease in metastatic NSCLC and sarcoma further validate this scaffold. Choose AVLB when your translational pipeline demands a wider therapeutic window, superior tolerability, and a proven path to next-generation microtubule-targeting agents.

Molecular Formula C46H56N4O8
Molecular Weight 793 g/mol
Cat. No. B1209445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnhydrovinblastine
Synonyms3',4'-anhydrovinblastine
3',4'-anhydrovinblastine, (18'alpha)-isome
Molecular FormulaC46H56N4O8
Molecular Weight793 g/mol
Structural Identifiers
SMILESCCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC
InChIInChI=1S/C46H56N4O8/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3
InChIKeyFFRFGVHNKJYNOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anhydrovinblastine (AVLB): The Semisynthetic Vinca Alkaloid Precursor with a Distinct Safety-Tolerability Profile


Anhydrovinblastine (AVLB) is a semisynthetic vinca alkaloid derived from the coupling of catharanthine and vindoline [1]. As a direct biosynthetic precursor to vinblastine, AVLB possesses a 3′,4′-double bond in the cleavamine moiety, a key structural feature that distinguishes it from clinically established vinca alkaloids [2]. This structural difference correlates with a unique pharmacological signature: AVLB maintains potent antitumor activity while exhibiting a significantly higher maximum tolerated dose (MTD) and a distinct toxicity profile compared to vincristine and vinblastine [3]. These properties position AVLB as a critical scaffold for both therapeutic development and mechanistic investigation of microtubule-targeting agents.

Why Vinblastine, Vincristine, or Vinorelbine Cannot Substitute for Anhydrovinblastine in Specialized Research


Despite sharing a common tubulin-binding mechanism, vinca alkaloids are not interchangeable due to profound, structure-driven differences in therapeutic index, toxicity profiles, and clinical applicability [1]. Anhydrovinblastine is not merely a less potent version of vinblastine; it is a distinct molecular entity with a unique balance of efficacy and tolerability. While vinblastine and vincristine exhibit severe dose-limiting neurotoxicity and myelosuppression at relatively low doses (MTD ~3 mg/kg for vincristine), anhydrovinblastine demonstrates a 13-fold higher maximum tolerated dose (MTD of 40 mg/kg) in preclinical models, enabling exploration of higher exposure regimens . Furthermore, its specific activity against lung and cervical cancers, as documented in early clinical trials, is not a class-wide property [2]. Substituting AVLB with a cheaper or more accessible vinca alkaloid would invalidate research aimed at understanding this specific therapeutic window or developing next-generation analogs with improved safety margins.

Quantitative Differentiation of Anhydrovinblastine: Head-to-Head Evidence Against Key Vinca Alkaloid Comparators


Preclinical Tolerability: Anhydrovinblastine vs. Vincristine

Anhydrovinblastine (AVLB) exhibits a 13.3-fold higher maximum tolerated dose (MTD) in animal models compared to vincristine. AVLB has an MTD of 40 mg/kg, whereas vincristine is limited to an MTD of 3 mg/kg due to higher toxicity . This substantial quantitative difference in systemic tolerability is a defining feature of AVLB's preclinical profile and supports its evaluation in dose-intensive or combination regimens.

Maximum Tolerated Dose Therapeutic Index In Vivo Toxicology

In Vitro Cytotoxicity: Anhydrovinblastine Carbamate Derivatives vs. Parent AVLB

Structural modification of anhydrovinblastine (AVLB) at the C3 carbamate position yields derivatives with significantly enhanced in vitro potency. The lead carbamate derivative (compound 8b) demonstrated an IC50 of 38 nM against the A549 non-small cell lung cancer (NSCLC) cell line, compared to an IC50 of 49 nM for the unmodified AVLB parent compound under identical assay conditions [1]. This represents a 22% improvement in potency, validating AVLB as a productive scaffold for medicinal chemistry optimization.

Cytotoxicity IC50 Structure-Activity Relationship Non-Small Cell Lung Cancer

Cross-Resistance Profile: Overcoming Pgp-Mediated Efflux

Anhydrovinblastine serves as a critical precursor for generating vinblastine C20′ urea analogs that demonstrate superior activity against P-glycoprotein (Pgp)-overexpressing, vinblastine-resistant cancer cells. While vinblastine exhibits a 100-fold increase in IC50 (loss of activity) when tested against the resistant HCT116/VM46 cell line compared to the sensitive HCT116 parental line, analogs derived from anhydrovinblastine display a dramatically reduced 10-20-fold differential, retaining near-parental potency [1]. This signifies that AVLB-derived compounds can circumvent a major mechanism of clinical drug resistance.

Multidrug Resistance P-glycoprotein HCT116/VM46 Vinblastine Resistance

Tubulin Binding: 7′-homo-Anhydrovinblastine Derivatives vs. Vinorelbine

The 7′-homo-anhydrovinblastine scaffold provides a platform for developing inhibitors with superior tubulin assembly inhibition. In a comparative study, a specific derivative (compound 35) was found to be 1.7 times more active than vinorelbine as an inhibitor of tubulin polymerization in vitro [1]. This quantitative advantage at the molecular target level underscores the value of anhydrovinblastine-based chemistry for probing tubulin dynamics.

Tubulin Assembly Inhibition Microtubule Dynamics Vinca Domain Structure-Activity Relationship

High-Value Research Applications of Anhydrovinblastine Based on Verified Evidence


Preclinical Evaluation of High-Dose Regimens in Solid Tumor Models

Anhydrovinblastine's 13-fold higher maximum tolerated dose (MTD) relative to vincristine makes it the preferred vinca alkaloid for designing preclinical studies that require dose intensification. This is particularly relevant for evaluating efficacy in aggressive or refractory solid tumor xenografts where standard vinca alkaloid doses are suboptimal due to toxicity constraints. Procurement of AVLB is essential for labs aiming to explore this expanded therapeutic window.

Medicinal Chemistry Campaigns Targeting Pgp-Mediated Resistance

Anhydrovinblastine is the critical starting material for synthesizing C20′ urea analogs that overcome Pgp-mediated drug efflux. As demonstrated by a 5-10x reduction in resistance differential compared to vinblastine in the HCT116/VM46 model [1], AVLB-derived compounds possess a unique ability to retain potency in multidrug-resistant cells. Sourcing AVLB is non-negotiable for research groups focused on developing next-generation vinca alkaloids that can evade this common mechanism of clinical drug resistance.

Scaffold Optimization for Enhanced Tubulin Binding Affinity

The anhydrovinblastine core structure supports regioselective modifications that yield analogs with enhanced target engagement. The 7′-homo-anhydrovinblastine series, for example, produced compound 35, which exhibits 1.7-fold greater tubulin assembly inhibition than the clinically approved agent vinorelbine [2]. Researchers engaged in structure-based drug design or mechanistic studies of microtubule dynamics should prioritize AVLB as a versatile and proven chemical scaffold.

Targeted Development for Lung and Cervical Cancer Indications

Early clinical evidence from a Phase I trial identified stable disease in patients with metastatic non-small cell lung cancer (NSCLC) and sarcoma following AVLB treatment [3]. This, combined with patent disclosures indicating activity in cervical and lung cancer models [4], provides a scientifically validated rationale for procuring AVLB for translational research programs specifically targeting these malignancies, where class-wide vinca alkaloid substitution may not recapitulate the same efficacy signals.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Anhydrovinblastine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.